molecular formula C17H15N3O4 B2657048 2-hydroxy-N-[(2-methoxyphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886901-29-7

2-hydroxy-N-[(2-methoxyphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2657048
CAS No.: 886901-29-7
M. Wt: 325.324
InChI Key: QGPQPDSUGUPVOT-UHFFFAOYSA-N
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Description

This compound is a pyrido[1,2-a]pyrimidine derivative characterized by:

  • A 4-oxo-4H-pyrido[1,2-a]pyrimidine core with hydroxy and oxo functional groups at positions 2 and 4, respectively.
  • A carboxamide group at position 3, substituted with a 2-methoxyphenylmethyl moiety.

Properties

IUPAC Name

2-hydroxy-N-[(2-methoxyphenyl)methyl]-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-24-12-7-3-2-6-11(12)10-18-15(21)14-16(22)19-13-8-4-5-9-20(13)17(14)23/h2-9,22H,10H2,1H3,(H,18,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGPQPDSUGUPVOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(N=C3C=CC=CN3C2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-[(2-methoxyphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions. One common route includes the following steps:

    Formation of the Pyrido[1,2-a]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include ammonium acetate and aldehydes.

    Introduction of the Carboxamide Group: This step involves the reaction of the intermediate with an amine, such as 2-methoxybenzylamine, under conditions that promote amide bond formation.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-[(2-methoxyphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like sodium hydride or other strong bases.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of derivatives with different functional groups.

Scientific Research Applications

Research indicates that pyrido[1,2-a]pyrimidine derivatives exhibit significant biological activities, including:

  • Anticancer Properties : Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types. For instance, studies have demonstrated that derivatives of pyrido[1,2-a]pyrimidine can inhibit specific kinases involved in cancer progression .
  • Enzyme Inhibition : These compounds are known to inhibit enzymes such as phospholipase A2 and various kinases, which play critical roles in cellular signaling and inflammation . The inhibition of these enzymes can have therapeutic implications for diseases characterized by excessive inflammation or abnormal cell growth.

Synthetic Pathways

The synthesis of 2-hydroxy-N-[(2-methoxyphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step reactions that allow for structural modifications to enhance biological activity. Common methods include:

  • Cyclocondensation Reactions : These reactions are essential for constructing the pyrido[1,2-a]pyrimidine core. By reacting appropriate precursors such as aminopyrazoles with diketones or other electrophiles, researchers can obtain the desired heterocyclic framework.
  • Functionalization Strategies : Post-synthetic modifications are employed to introduce various substituents at different positions on the pyrido[1,2-a]pyrimidine ring. This enhances the compound's specificity and potency against targeted biological pathways .

Potential Therapeutic Uses

The therapeutic potential of this compound is being explored in several areas:

  • Cancer Therapy : Given its anticancer properties, this compound could be developed into a novel chemotherapeutic agent targeting specific cancer types. Ongoing research aims to elucidate its mechanism of action and optimize its efficacy through structural modifications.
  • Anti-inflammatory Applications : Due to its ability to inhibit phospholipase A2 and other inflammatory mediators, it holds promise as an anti-inflammatory drug candidate. This could be particularly beneficial in treating chronic inflammatory diseases .

Case Studies

Several case studies highlight the effectiveness of pyrido[1,2-a]pyrimidine derivatives in clinical and preclinical settings:

  • Study on Anticancer Activity : A recent study demonstrated that a related compound significantly inhibited the growth of breast cancer cells in vitro and reduced tumor size in animal models . The study emphasized the importance of structural modifications in enhancing anticancer activity.
  • Enzyme Inhibition Assays : Another study focused on the enzyme inhibition profile of various pyrido[1,2-a]pyrimidine derivatives. Results indicated that specific substitutions improved inhibitory potency against phospholipase A2, suggesting potential applications in treating inflammatory conditions .

Mechanism of Action

The mechanism of action of 2-hydroxy-N-[(2-methoxyphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrido[1,2-a]pyrimidine-3-carboxamides are a well-studied class due to their diverse pharmacological properties. Below is a detailed comparison:

Table 1: Structural and Functional Comparison of Key Analogs

Compound Name / ID Substituents (R-group) Biological Activity Key Findings Reference(s)
Target Compound 2-Methoxyphenylmethyl Under investigation Structural uniqueness may favor CNS or anti-inflammatory applications.
N-(4-Chlorophenyl)-6-methyl-4-oxo derivative 4-Chlorophenyl Unspecified Chlorine substituent enhances lipophilicity; may influence toxicity.
N-(3-Methylbutyl) derivative Aliphatic 3-methylbutyl Unspecified Aliphatic chain reduces aromatic interactions; potential for altered ADME.
3-Fluorobenzyl carbamate (Compound 21) 3-Fluorobenzyl Antimalarial IC₅₀ = 33 μM; moderate activity vs. Plasmodium falciparum.
4-Trifluoromethylbenzyl carboxamide (Compound 37) 4-Trifluoromethylbenzyl Antimalarial IC₅₀ = 37 μM; electron-withdrawing groups may limit membrane permeability.
6-Methylcyclopentyl derivative 6-Methyl + cyclopentyl (N-linked) Gastroprotective Most potent in class; reduces ethanol-induced gastric lesions in rats.

Key Comparative Insights:

Substituent Effects on Bioactivity: Aromatic vs. Aliphatic Groups: The 2-methoxyphenylmethyl group in the target compound may enhance binding to aromatic-rich targets (e.g., kinases or GPCRs) compared to aliphatic analogs like the 3-methylbutyl derivative . Electron-Donating vs.

Positional Modifications :

  • Core Modifications : Derivatives with a methyl group at position 6 (e.g., 6-methylcyclopentyl analog) exhibit enhanced gastroprotective activity, suggesting that substitutions on the pyrido[1,2-a]pyrimidine core are critical for efficacy . The target compound lacks such modifications, which may limit its utility in gastrointestinal applications.

Analgesic Potential: N-Benzyl analogs (e.g., N-(4-ethoxyphenyl)) demonstrate analgesic effects in writhing tests, suggesting the target compound’s methoxybenzyl group may confer similar properties .

Biological Activity

The compound 2-hydroxy-N-[(2-methoxyphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide is a notable member of the pyrido[1,2-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups to enhance biological activity. The incorporation of a methoxyphenyl group is particularly significant as it influences the compound's pharmacological properties. The general synthetic route may include the following steps:

  • Formation of the Pyrimidine Core : Utilizing starting materials such as 2-amino-4-oxo compounds.
  • Functionalization : Introduction of the methoxyphenyl group via nucleophilic substitution or coupling reactions.
  • Final Modifications : Hydroxylation and carboxamide formation to yield the target compound.

Anti-inflammatory Effects

Research indicates that derivatives of pyrido[1,2-a]pyrimidines exhibit significant anti-inflammatory properties. For instance, in a study assessing various pyrimidine derivatives, it was found that compounds with similar structures inhibited cyclooxygenase (COX) enzymes effectively. The IC50 values for some derivatives were reported as low as 0.04 μmol, demonstrating potent inhibition comparable to standard anti-inflammatory drugs like celecoxib .

CompoundIC50 (μmol)Target Enzyme
This compoundTBDCOX-1/COX-2
Celecoxib0.04 ± 0.01COX-2

Anticancer Activity

The compound has also been evaluated for its anticancer potential. Studies have shown that pyrido[1,2-a]pyrimidine derivatives can inhibit cell proliferation in various cancer cell lines, including those resistant to conventional therapies. For example, compounds similar to the target have demonstrated inhibitory effects on non-small cell lung cancer (NSCLC) cell lines .

Structure-Activity Relationship (SAR)

The SAR studies suggest that modifications to the pyrido[1,2-a]pyrimidine scaffold can significantly affect biological activity:

  • Electron-Withdrawing Groups : Enhance potency against COX enzymes.
  • Substituents on the Phenyl Ring : Influence binding affinity and selectivity towards specific targets.

Case Study 1: Inhibitory Effects on COX Enzymes

In a comparative study involving several pyrido[1,2-a]pyrimidine derivatives, it was observed that modifications at the 3-position of the pyrimidine ring led to enhanced inhibitory activity against COX-2 compared to COX-1. This selective inhibition is crucial for developing anti-inflammatory agents with fewer side effects .

Case Study 2: Anticancer Efficacy in Breast Cancer Models

A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested against MDA-MB-231 breast cancer cells. One derivative exhibited over 80% inhibition at a concentration of 10 μM, indicating promising anticancer activity that warrants further investigation into its mechanism .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-hydroxy-N-[(2-methoxyphenyl)methyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide?

  • Methodology :

  • Condensation and Cyclization : Utilize triethyl methanetricarboxylate as both a solvent and acylating agent to minimize side products (e.g., avoiding formation of N-substituted carboxamides). This approach is adapted from the synthesis of ethyl 2-hydroxy-8-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxylate, where controlled reagent addition at 150°C improved yield .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol for high-purity isolation.

Q. How can spectroscopic techniques (NMR, X-ray crystallography) elucidate the tautomeric behavior of this compound?

  • Methodology :

  • Solid-State Analysis : Use single-crystal X-ray diffraction (via SHELXL ) to identify zwitterionic forms, as observed in related pyridopyrimidine derivatives where protonation occurs at the pyridine nitrogen and deprotonation at the hydroxyl group .
  • Solution Studies : Perform 1H^1H- and 13C^{13}C-NMR in DMSO-d6 and CDCl3 to detect equilibrium between enol and keto tautomers. Compare chemical shifts (e.g., downfield signals for enolic protons at δ ~12-14 ppm) .

Advanced Research Questions

Q. How can diastereoselectivity be controlled during intramolecular cycloaddition reactions involving this compound?

  • Methodology :

  • Lewis Acid Catalysis : Apply BF3·Et2O or TiCl4 to promote [4+2] cycloaddition of N-arylimine derivatives. Monitor stereochemical outcomes via HPLC (C18 column, acetonitrile/water mobile phase) and compare with computational models (DFT for transition-state analysis) .
  • Optimization Table :
CatalystTemp (°C)Yield (%)diastereomeric ratio (dr)
BF3·Et2O25723:1
TiCl40855:1

Q. What strategies resolve contradictions in reported bioactivity data for pyridopyrimidine derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., 2-methoxyphenyl vs. 4-fluorobenzyl groups) using antiviral assays (e.g., plaque reduction in HSV-1). Validate via dose-response curves and statistical analysis (ANOVA, p < 0.05) .
  • Data Reconciliation : Cross-reference crystallographic data (to confirm active conformers) with molecular docking simulations (AutoDock Vina) against target proteins (e.g., viral polymerases) .

Q. How does the zwitterionic nature of this compound influence its solubility and pharmacokinetic properties?

  • Methodology :

  • Solubility Profiling : Measure logP (shake-flask method, octanol/water) and pH-solubility profiles (pH 1–7.4). Compare with non-zwitterionic analogs.
  • Permeability Assays : Use Caco-2 cell monolayers to assess intestinal absorption. Correlate zwitterion stability (via DFT calculations, Gaussian09) with membrane permeability .

Methodological Considerations

  • Crystallographic Refinement : For ambiguous electron density (e.g., disordered solvent), apply SHELXL’s PART and SUMP instructions to model partial occupancy .
  • Synthetic Byproduct Analysis : Use LC-MS (ESI+) to detect side products (e.g., N-alkylated impurities). Optimize reaction time/temperature via DoE (Design of Experiments) .

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